- Synthesis of hydroxylated pyrrolidines by allenic cyclisationTetrahedron, 2016, 72(41), 6356-6362,
Cas no 97514-97-1 (2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-)

97514-97-1 structure
상품 이름:2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-
CAS 번호:97514-97-1
MF:C8H14OSi
메가와트:154.281663417816
CID:803434
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-
- TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL
- (E)-5-trimethylsilanylpent-2-en-4-yn-1-ol
- (E)-5-trimethylsilyl-2-penten-4-yn-1-ol
- (E)-5-trimethylsilyl-pent-2-en-4-yn-1-ol
- (2E)-5-(Trimethylsilyl)-2-penten-4-yn-1-ol (ACI)
- 2-Penten-4-yn-1-ol, 5-(trimethylsilyl)-, (E)- (ZCI)
- (E)-1-(Trimethylsilyl)-2-penten-4-yn-1-ol
-
- 인치: 1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+
- InChIKey: WKGUAYJZYDPJLJ-SNAWJCMRSA-N
- 미소: C(/C=C/CO)#C[Si](C)(C)C
계산된 속성
- 정밀분자량: 154.08100
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 2
- 복잡도: 174
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 1
- 상호 변형 이기종 수량: 아무것도 아니야
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
실험적 성질
- PSA: 20.23000
- LogP: 1.41570
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 보안 정보
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 세관 데이터
- 세관 번호:2931900090
- 세관 데이터:
중국 세관 번호:
2931900090개요:
기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%
요약:
2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12911-5g |
5-(trimethylsilyl)pent-2-en-4-yn-1-ol |
97514-97-1 | 95% | 5g |
$2750 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750837-1g |
(e)-5-(Trimethylsilyl)pent-2-en-4-yn-1-ol |
97514-97-1 | 98% | 1g |
¥2966.00 | 2024-04-23 |
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
합성회로 2
반응 조건
1.1 Catalysts: Ethylmagnesium bromide , (T-4)-[2,9-Bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-κN1,κN10]dic… Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt
1.3 Solvents: Ethyl acetate ; rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt
1.3 Solvents: Ethyl acetate ; rt
참조
- Cobalt-Catalyzed E-Selective Cross-Dimerization of Terminal Alkynes: A Mechanism Involving Cobalt(0/II) Redox CyclesAngewandte Chemie, 2020, 59(4), 1552-1556,
합성회로 3
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 30 min, -78 °C; 30 min, -78 °C → rt
1.2 30 min, -78 °C; 30 min, -78 °C → rt
참조
- Highly regioselective decarboxylative Claisen rearrangement reactions of diallyl 2-sulfonylmalonatesTetrahedron Letters, 2007, 48(44), 7861-7864,
합성회로 4
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether , Hexane ; 1 h, -78 °C; 1 h, -78 °C → 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; 2 h, rt
참조
- A convergent approach to (-)-callystatin A based on local symmetryChemistry - A European Journal, 2012, 18(45), 14267-14271,
합성회로 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 - -10 °C; 15 min, -10 °C; -10 °C → -78 °C
1.2 -78 °C; 1 h, -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 1 h, rt
1.2 -78 °C; 1 h, -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 1 h, rt
참조
- Short, Tin-Free Synthesis of All Three InthomycinsChemistry - A European Journal, 2018, 24(63), 16753-16756,
합성회로 6
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
참조
- On the way to oligocyclopropanes via transformations on 1,6-substituted trans-endiinenes1999, , (20121004),,
합성회로 7
반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Benzene
참조
- Stereocontrolled synthesis of naturally occurring polyacetylenes characterized by (E)-1-en-3-yne, (E)-1-ene-3,5-diyne, (1E,5E)-1,5-dien-3-yne, and (1E,7E)-1,7-diene-3,5-diyne moietiesGazzetta Chimica Italiana, 1987, 117(8), 481-9,
합성회로 8
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Ruthenium-catalyzed alkene-alkyne coupling. Total synthesis of amphidinolide PJournal of the American Chemical Society, 2005, 127(50), 17921-17937,
합성회로 9
반응 조건
1.1 Solvents: Acetic acid , Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
참조
- Total Synthesis of Fostriecin: Via a Regio- and Stereoselective Polyene Hydration, Oxidation, and Hydroboration SequenceOrganic Letters, 2010, 12(17), 3752-3755,
합성회로 10
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
참조
- A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of NeuroinflammationChemistry - A European Journal, 2022, 28(35),,
합성회로 11
반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 2 h, rt
참조
- Synthesis and biological evaluation of C(13)/C(13')-bis-desmethyl-disorazole ZChemRxiv, 2022, , 1-16,
합성회로 12
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 1 h, -78 °C; 4 h, -78 °C → rt
1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Water ; 0 °C
1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Water ; 0 °C
참조
- Catalytic Dicyanative [4 + 2] Cycloaddition Triggered by Cyanopalladation of Conjugated Enynes under Aerobic ConditionsJournal of the American Chemical Society, 2010, 132(13), 4522-4523,
합성회로 13
반응 조건
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
참조
- Total and formal syntheses of fostriecinOrganic Chemistry Frontiers, 2020, 7(22), 3608-3615,
합성회로 14
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
참조
- The Decarboxylative Ireland-Claisen Rearrangement: Methodology Studies and Approaches to the Total Synthesis of (-)-Suaveoline2006, , (20140701),,
합성회로 15
반응 조건
1.1 Reagents: Ethylmagnesium chloride Solvents: Tetrahydrofuran ; 0 °C
1.2 50 °C
1.3 Reagents: Silica
1.2 50 °C
1.3 Reagents: Silica
참조
- Synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoate, an analogue of 15R-Lipoxin A4Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3223-3226,
합성회로 16
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; -78 °C; -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C
참조
- Stereoselective Total Synthesis of Atractylodemayne A, a Conjugated 2(E),8(Z),10(E)-Triene-4,6-diyneOrganic Letters, 2016, 18(5), 1162-1165,
합성회로 17
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; -78 °C; 4 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C; -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C; -78 °C → rt
참조
- Synthesis of isomeric polyacetylenes based on natural hydroxy matricaria estersTetrahedron, 2009, 65(40), 8418-8427,
합성회로 18
반응 조건
1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran
1.2 -
1.2 -
참조
- Stereocontrolled total synthesis of lipoxins AJournal of the American Chemical Society, 1985, 107(25), 7515-18,
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Raw materials
- 2-Propen-1-ol, 3-iodo-, (2E)-
- 2-Penten-4-yn-1-ol
- 2-Penten-4-yn-1-ol, (2E)-
- Chlorotrimethylsilane
- 2,4-Pentadiyn-1-ol, 5-(trimethylsilyl)-
- 1-Iodo-2-(trimethylsilyl)acetylene
- Methyl 5-trimethylsilylpent-2-en-4-ynoate
- Silane,[(3E)-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-penten-1-ynyl]trimethyl-
- ethynyltrimethylsilane
- 2-Penten-4-ynoic acid, 5-(trimethylsilyl)-, ethyl ester, (2E)-
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Preparation Products
2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 관련 문헌
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
97514-97-1 (2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-) 관련 제품
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